molecular formula C8H9ClN2O B581491 6-Chloro-2-(dimethylamino)nicotinaldehyde CAS No. 1233698-83-3

6-Chloro-2-(dimethylamino)nicotinaldehyde

Cat. No.: B581491
CAS No.: 1233698-83-3
M. Wt: 184.623
InChI Key: WLAKXRIJWJOYQI-UHFFFAOYSA-N
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Description

6-Chloro-2-(dimethylamino)nicotinaldehyde is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol . This compound is characterized by the presence of a chloro group at the 6th position and a dimethylamino group at the 2nd position on the nicotinaldehyde ring. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

The synthesis of 6-Chloro-2-(dimethylamino)nicotinaldehyde typically involves the chlorination of 2-(dimethylamino)nicotinaldehyde. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure . Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-Chloro-2-(dimethylamino)nicotinaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Chloro-2-(dimethylamino)nicotinaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(dimethylamino)nicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and dimethylamino groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

6-Chloro-2-(dimethylamino)nicotinaldehyde can be compared with other similar compounds, such as:

    2-Chloro-6-(dimethylamino)nicotinaldehyde: Similar in structure but with different positional isomerism.

    6-Chloro-2-(methylamino)nicotinaldehyde: Lacks one methyl group compared to the target compound.

    6-Chloro-2-(dimethylamino)benzaldehyde: Has a benzene ring instead of a nicotinaldehyde ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

6-Chloro-2-(dimethylamino)nicotinaldehyde (commonly referred to as 6-Cl-DAMN) is an organic compound characterized by its unique structure, which includes a chlorinated pyridine ring, a dimethylamino group, and an aldehyde functional group. Its molecular formula is C8H9ClN2OC_8H_9ClN_2O, with a molecular weight of approximately 184.63 g/mol. This compound has gained attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.

This compound can be synthesized through several methods, including:

  • Condensation of 6-chloronicotinic acid with dimethylamine followed by formylation.
  • Reactions typical of aldehydes and substituted pyridines , such as oxidation, reduction, and substitution reactions.

These synthesis methods highlight the versatility of 6-Cl-DAMN in producing derivatives for further research applications.

Key Chemical Reactions

Reaction TypeDescription
Oxidation Converts the aldehyde group to carboxylic acids or other oxidized derivatives.
Reduction Converts the aldehyde to an alcohol group using reducing agents like sodium borohydride.
Substitution The chloro group can be replaced with nucleophiles such as amines or thiols.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the chloro and dimethylamino groups significantly influences its binding affinity and biological effects.

  • Enzyme Inhibition : Studies indicate that 6-Cl-DAMN can inhibit certain enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The compound may modulate receptor signaling pathways, which could lead to therapeutic effects in various disease models.

Case Studies and Research Findings

Recent studies have explored the biological implications of 6-Cl-DAMN in different contexts:

  • Antimicrobial Activity : Research has demonstrated that derivatives of 6-Cl-DAMN exhibit significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. For instance, analogues of this compound were shown to retain anti-tubercular activity while mitigating cardiac toxicity associated with hERG channel inhibition .
  • Cytotoxicity Studies : In vitro studies revealed moderate cytotoxic activity against human cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism was suggested to involve inhibition of tubulin polymerization, indicating a potential role in cancer therapy .

Interaction Studies

Interaction studies involving this compound have focused on its reactivity with biological molecules:

  • Protein Binding Studies : These studies aim to elucidate how 6-Cl-DAMN interacts with proteins at a molecular level, affecting its pharmacokinetics and pharmacodynamics.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, a comparison with structurally related compounds is useful:

Compound NameMolecular FormulaKey Features
2-Chloro-6-(dimethylamino)nicotinaldehydeC8H9ClN2OC_8H_9ClN_2OSimilar structure; different position of chlorine
4-DimethylaminobenzaldehydeC9H11NC_9H_{11}NContains a dimethylamino group; no chlorine
NicotinaldehydeC7H7N1OC_7H_7N_1OParent compound; lacks chlorine and dimethylamino

The unique combination of functional groups in this compound leads to distinctive chemical reactivity patterns that are not observed in other similar compounds, making it a valuable subject for study in medicinal chemistry.

Properties

IUPAC Name

6-chloro-2-(dimethylamino)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-11(2)8-6(5-12)3-4-7(9)10-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAKXRIJWJOYQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742682
Record name 6-Chloro-2-(dimethylamino)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233698-83-3
Record name 6-Chloro-2-(dimethylamino)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,6-Dichloronicotinaldehyde (500 mg, 2.84 mmol) was diluted with dimethylamine (3125 μL, 6.25 mmol) and heated to 50° C. After stirring for 3 hours, the reaction was loaded onto a silica gel column and eluted with 5% ethyl acetate/hexanes to 50% ethyl acetate/hexanes to yield 6-chloro-2-(dimethylamino)nicotinaldehyde (155 mg, 0.840 mmol, 29.6% yield).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3125 μL
Type
reactant
Reaction Step One

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